molecular formula C11H7ClN2O2 B1303291 2-(4-Chlorophenyl)-5-nitropyridine CAS No. 874492-01-0

2-(4-Chlorophenyl)-5-nitropyridine

Cat. No. B1303291
CAS RN: 874492-01-0
M. Wt: 234.64 g/mol
InChI Key: UFWYVSXOMGLUBM-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-5-nitropyridine (2CP5NP) is a chemical compound that has been used in a wide range of scientific research applications. It is a white crystalline solid with a melting point of 147-148 °C and a boiling point of 202 °C. It has a molecular weight of 223.56 g/mol and a molecular formula of C7H5ClN2O2. 2CP5NP is a versatile compound that has been used in a variety of research applications, such as synthesis, mechanism of action, biochemical and physiological effects, and laboratory experiments.

Scientific Research Applications

Optical Properties and Thin Film Technology

The compound has been used in the study of optical properties and thin film technology . Thin films of 2,9-Bis [2-(4-chlorophenyl)ethyl] anthrax [2,1,9-def:6,5,10-d′e′f′] diisoquinoline-1,3,8,10 (2H,9H) tetrone (Ch-diisoQ) were prepared by thermal evaporation technique . The optical band gap of the samples decreased with the increase of annealing temperatures due to the increasing of the π-dislocation .

Polymer Science

The compound has been used in the field of polymer science . Dichloride and dihydroxyl-terminated polysulfone macromonomers were systematically synthesized via nucleophilic condensation reactions from bis(4-chlorophenyl sulfone) with bisphenol A . The glass transition temperatures and thermal stabilities of the synthesized telechelics were evaluated as a function of molecular weights and the nature of the end groups .

Catalyst in Chemical Reactions

The compound has been used as a catalyst for a variety of reactions, such as Diels-Alder reactions. It has also been used as a polymerization agent.

Synthesis of Organic Compounds

The compound has been used as a reagent in the synthesis of various organic compounds , such as pharmaceuticals and agrochemicals.

Anticancer Drug Synthesis

The compound has been used in the synthesis of anticancer drugs . The molecular structure of the synthesized anticancer drug 2-(4-chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid (1b) and its anionic form (2b) was characterized by means of the B3LYP, M06-2X and MP2 quantum chemical methods .

Molecular Electronics

The compound has been used in the field of molecular electronics . Organic semiconductors have intense studies for their interesting optical properties . Such materials have various applications such as gas sensors, film transistor and photovoltaic cells .

properties

IUPAC Name

2-(4-chlorophenyl)-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O2/c12-9-3-1-8(2-4-9)11-6-5-10(7-13-11)14(15)16/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFWYVSXOMGLUBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(C=C2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10377179
Record name 2-(4-chlorophenyl)-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-5-nitropyridine

CAS RN

874492-01-0
Record name 2-(4-chlorophenyl)-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A flask was charged with 2-bromo-5-nitropyridine (4 g, 19.71 mmol), 4-chlorophenylboronic acid (4.54 g, 27.6 mmol), Pd(PPh3)4 (1.139 g, 0.985 mmol), potassium carbonate (8.16 g, 59.1 mmol), dioxane (40 ml) and water (20 ml) at room temperature. The flask was sealed, flushed with nitrogen for three times and heated at 100° C. for 3 hours. The reaction mixture was diluted with EtOAc (100 ml) and filtered. The filtrate was concentrated. The residue was washed with water by filtration. The afforded solid was dissolved in EtOAc (200 ml) and washed with saturated aqueous sodium bicarbonate solution and brine, dried over Na2SO4, concentrated, and dried under vacuum to afford crude 2-(4-chlorophenyl)-5-nitropyridine (4.8 g, 75% purity, 78% yield) as yellow solid. 1H NMR (400 MHz, DMSO-d6) ppm 7.27-7.36 (m, 4H) 7.51-7.61 (m, 3H).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
4.54 g
Type
reactant
Reaction Step One
Quantity
8.16 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
1.139 g
Type
catalyst
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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